アリルビニルエーテル

概要

説明

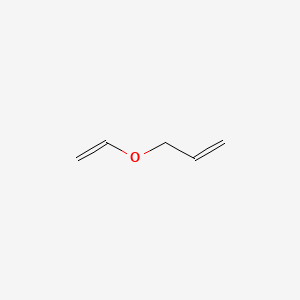

Allyl vinyl ether is used as an intermediate in chemical research . It is a type of ether, a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups.

Synthesis Analysis

The synthesis of Allyl and Alkyl Vinyl Ethers can be achieved using an in situ prepared air-stable palladium catalyst. This method efficiently catalyzes the transfer vinylation between butyl vinyl ether and various allyl and alkyl alcohols to give the corresponding allyl and alkyl vinyl ethers in 61−98% yield in a single step . Other methods include the Claisen rearrangement , regioselective Petasis methylenation, and stereoselective Suzuki–Miyaura cross-coupling reactions .

Molecular Structure Analysis

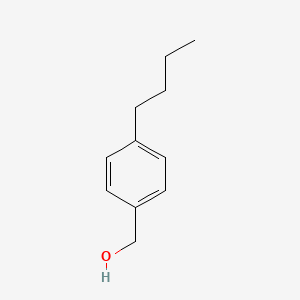

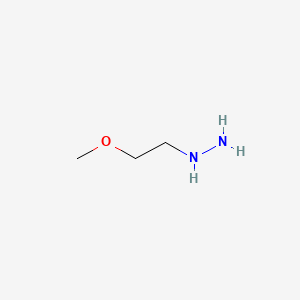

The molecular formula of Allyl vinyl ether is C5H8O . The molecule contains a total of 13 bonds, including 5 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 aliphatic ether .

Chemical Reactions Analysis

Allyl vinyl ethers can undergo a Claisen rearrangement when heated to form gamma, delta-unsaturated ketones or aldehydes . The Claisen rearrangement is a [3,3]-sigmatropic rearrangement in which an allyl vinyl ether is converted thermally to an unsaturated carbonyl compound .

Physical And Chemical Properties Analysis

Allyl vinyl ether is a highly flammable liquid and vapor . It is slightly soluble in water .

科学的研究の応用

- アリルビニルエーテル (AVE) は、重合プロセスのモノマーとして役立ちます。 従来の方法で簡単に合成できる他、アセチレンガスまたはカルシウムカーバイドとアルコールを反応させることによっても合成できます。 AVE の調整可能な化学的特性により、明確な構造と制御可能な特性を持つポリマーを設計できます .

- AVE は、環化、メタセシス、クライス反応、ヘック反応、アリール化など、さまざまな有機反応に関与します。 そのユニークな反応性プロファイルにより、新しい合成手法を設計するための貴重な基質となります .

- AVE は、化学研究における中間体として役立ちます。 その安定性と反応性により、科学者は新しい変換を探求し、新しい合成経路を開発できます .

重合とカスタム設計ポリマー

触媒作用と有機変換

化学研究の中間体

作用機序

Target of Action

The primary target of Allyl Vinyl Ether is the formation of carbon-carbon bonds . This compound is specifically involved in the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers .

Mode of Action

Allyl Vinyl Ether undergoes a [3,3]-sigmatropic rearrangement . This rearrangement is a concerted mechanism, where a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks . The reaction proceeds preferably via a chair transition state .

Biochemical Pathways

The Claisen rearrangement of Allyl Vinyl Ether leads to the formation of γ,δ-unsaturated carbonyl compounds . This rearrangement initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly undergoes a proton shift to reform the aromatic ring .

Result of Action

The result of the action of Allyl Vinyl Ether is the formation of γ,δ-unsaturated carbonyl compounds . This is achieved through the Claisen rearrangement, a powerful carbon-carbon bond-forming chemical reaction .

Action Environment

The Claisen rearrangement of Allyl Vinyl Ether requires temperatures of > 100 °C if uncatalyzed . The reaction rate and yield are positively influenced by electron-withdrawing groups at C-1 of the vinyl moiety . Solvent effects are substantial in the Claisen rearrangement, where polar solvents tend to accelerate the reaction to a greater extent . For example, ethanol/water solvent mixtures give rate constants 10-fold higher than sulfolane .

Safety and Hazards

将来の方向性

The Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers, is a key organic reaction that has been extensively studied . Future research may focus on developing more efficient catalysts for this reaction, exploring other types of rearrangements, and finding new applications for these reactions in the synthesis of complex organic molecules.

特性

IUPAC Name |

3-ethenoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5-6-4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXABMDQSAABDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192406 | |

| Record name | Ether, allyl vinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3917-15-5 | |

| Record name | Allyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3917-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, allyl vinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2J0N55CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the Claisen rearrangement and why is it important in the context of allyl vinyl ether?

A1: The Claisen rearrangement is a [, ]-sigmatropic rearrangement where an allyl vinyl ether is converted to a γ,δ-unsaturated carbonyl compound upon heating. This reaction is important because it forms a new carbon-carbon bond in a predictable and stereoselective manner. Allyl vinyl ether is a classic substrate for this reaction, readily undergoing rearrangement to form 4-pentenal. [, , , , , , ]

Q2: Can you elaborate on the stereochemical outcome of the Claisen rearrangement of allyl vinyl ether derivatives?

A2: The stereochemistry of the Claisen rearrangement is governed by the preference for a chair-like transition state. This leads to predictable diastereoselectivity in the formation of the new C-C bond. For instance, the rearrangement of (Z,Z)-2-iso-propyloxycarbonyl-substituted allyl vinyl ethers preferentially yields syn-β,γ-alkyl-substituted α-keto esters. [, , , , ]

Q3: What types of catalysts have been explored for the Claisen rearrangement of allyl vinyl ether?

A4: Several catalysts have proven effective for promoting the Claisen rearrangement of allyl vinyl ethers:* Lewis Acids: Lewis acids like bismuth triflate (Bi(OTf)3) and copper(II) bisoxazoline complexes (2(SbF6)2) have demonstrated high catalytic activity. [, , , , ]* Ruthenium Complexes: Cationic ruthenium complexes like [CpRu(MeCN)3]PF6, in combination with chiral ligands, have enabled catalytic, asymmetric [, ]-sigmatropic rearrangements. [, ]* Organocatalysts: Guanidinium salts have emerged as effective organocatalysts for promoting both racemic and enantioselective Claisen rearrangements. [, ]

Q4: How does the choice of catalyst impact the stereoselectivity of the Claisen rearrangement?

A5: The catalyst plays a crucial role in dictating the stereochemical outcome of the rearrangement. For instance, bulky copper(II) bisoxazoline catalysts can induce high diastereo- and enantioselectivities by creating a chiral environment around the reacting allyl vinyl ether. [, , ]

Q5: Beyond simple allyl vinyl ethers, what other substrates have been explored in catalytic Claisen rearrangements?

A6: Researchers have explored a variety of substrates:* Gosteli-type allyl vinyl ethers: These substrates, incorporating a 2-alkoxycarbonyl substituent, are particularly amenable to asymmetric Claisen rearrangements using chiral catalysts. [, ]* α-Branched allyl vinyl ethers: These challenging substrates have shown promising reactivity with ruthenium catalysts. []* Bis-vinyl ethers: These substrates display unique reactivity profiles compared to simple allyl vinyl ethers, suggesting a possible dipolar, dissociative mechanism. []

Q6: How has computational chemistry been used to study the Claisen rearrangement of allyl vinyl ether?

A7: Computational methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in understanding:* Mechanism: Calculations have provided insights into the concerted nature of the Claisen rearrangement, confirming the [, ]-sigmatropic mechanism. [, , , , ] * Transition State Structure: Calculations have elucidated the chair-like geometry of the transition state, rationalizing the observed stereoselectivity. [, , ]* Substituent Effects: Computational studies have explored how substituents on the allyl vinyl ether framework influence the activation energy of the rearrangement. [, ]* Catalyst Effects: DFT calculations have been used to investigate the interaction of catalysts, such as copper(II) bisoxazoline complexes, with the allyl vinyl ether substrate, providing insights into the origins of enantioselectivity. []

Q7: How does the stability of allyl vinyl ether impact its handling and applications?

A8: Allyl vinyl ether is prone to polymerization in the presence of acids. To prevent this, it is often handled and stored with a stabilizer like triethanolamine. []

Q8: Are there alternative methods to prepare homoallylic ketones without using allyl vinyl ether directly?

A9: Yes, an alternative approach involves the gold(I)-catalyzed hydroalkoxylation of alkynes with allyl alcohols. This tandem reaction sequence generates an allyl vinyl ether in situ, which then undergoes a Claisen rearrangement to yield the desired homoallylic ketone. []

Q9: What safety precautions are necessary when working with allyl vinyl ether?

A10: Allyl vinyl ether is flammable and can be lachrymatory and irritating to the respiratory system. It should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole](/img/structure/B1594356.png)

![Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1594370.png)

![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)